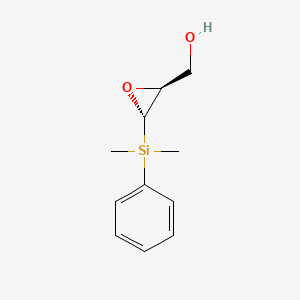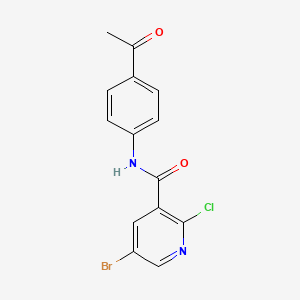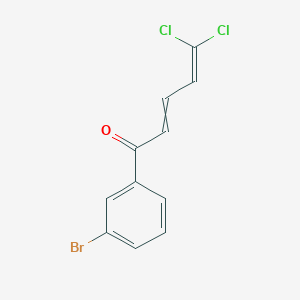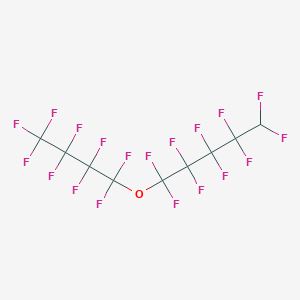
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is a chemical compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in many chemical reactions and applications. This compound is often used in various scientific research fields due to its reactivity and versatility.
Preparation Methods
The synthesis of Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- typically involves asymmetric epoxidation of (E)-3-trialkylsilyl-2-propen-1-ols. This reaction proceeds with high enantioselectivity, producing the desired epoxides. The reaction conditions are mild, ensuring complete chirality transfer . Industrial production methods may involve the use of organometallic nucleophiles added to aldehydes at very low temperatures, leading to the selective preparation of the corresponding alcohols in good yields .
Chemical Reactions Analysis
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peroxides or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .
Scientific Research Applications
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of chemical reactions. This selectivity is crucial in many applications, particularly in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity.
Comparison with Similar Compounds
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- can be compared with other similar compounds such as:
Oxiranemethanol, 3-methyl-, (2S,3S)-: This compound has a similar structure but with a methyl group instead of a dimethylphenylsilyl group.
Oxiranemethanol, 3-(trimethylsilyl)-, (2S,3S)-: This compound features a trimethylsilyl group, which can influence its reactivity and applications.
Properties
CAS No. |
171868-02-3 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
[(2S,3S)-3-[dimethyl(phenyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,11-10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
UBUYRKZOHOVEIP-QWRGUYRKSA-N |
Isomeric SMILES |
C[Si](C)([C@H]1[C@@H](O1)CO)C2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(C1C(O1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)




![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

